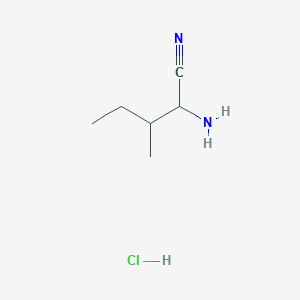

(2S)-2-Amino-3-methylpentanenitrile, HCl

Description

Significance of Chiral α-Amino Nitriles as Versatile Synthetic Intermediates

The synthetic utility of α-amino nitriles is extensive. The nitrile group can be readily converted into various other functional groups, including carboxylic acids, amides, ketones, and amines. acs.org This versatility makes them popular starting materials in the asymmetric synthesis of more complex molecules. acs.org For instance, the hydrolysis of the nitrile group provides a direct route to α-amino acids, the fundamental building blocks of proteins. masterorganicchemistry.comacs.org

Furthermore, α-amino nitriles can act as masked iminium ion equivalents, a property that has been instrumental in the synthesis of numerous natural products and heterocyclic compounds. rsc.orgbohrium.com Their ability to undergo α-metallation also allows for a reversal of polarity (umpolung), transforming them into nucleophilic acyl anion equivalents, thereby expanding their synthetic potential. rsc.org This dual reactivity underscores their importance as powerful intermediates in the construction of complex molecular architectures. rsc.org

The Strecker reaction, first reported in 1850, remains a fundamental and widely used method for synthesizing α-amino nitriles. acs.orgbohrium.com Modern advancements have led to the development of asymmetric variations of the Strecker reaction, employing chiral auxiliaries and catalysts to produce enantiomerically pure α-amino nitriles. rsc.orgmdpi.com These asymmetric methods are crucial for the synthesis of chiral drugs and other biologically active molecules where specific stereochemistry is essential for their function. acs.org

Stereochemical Importance in Advanced Organic Synthesis and Biomolecule Construction

The stereochemistry of a molecule is paramount in determining its biological activity. In many pharmaceuticals and biomolecules, only one enantiomer (a non-superimposable mirror image) exhibits the desired therapeutic effect, while the other may be inactive or even harmful. mdpi.com Consequently, the ability to control the stereochemical outcome of a reaction is a central goal in modern organic synthesis.

Chiral α-amino nitriles are key precursors for the enantioselective synthesis of α-amino acids and their derivatives. rsc.org The asymmetric Strecker reaction is a primary method for establishing the stereocenter in these molecules. bohrium.comresearchgate.net This can be achieved either by using a chiral amine as a component in the reaction or by employing a chiral catalyst to direct the addition of cyanide to an achiral imine. mdpi.com The resulting enantiomerically enriched α-amino nitriles can then be converted into a variety of chiral building blocks for the synthesis of peptides, alkaloids, and other complex natural products. bohrium.comresearchgate.net The development of organocatalysts for these transformations has been a significant area of research, offering milder and more environmentally friendly alternatives to traditional metal-based catalysts. mdpi.com

Research Landscape and Specific Focus on (2S)-2-Amino-3-methylpentanenitrile, HCl

The research landscape for chiral α-amino nitriles is vibrant and continually expanding, with ongoing efforts to develop new synthetic methods and applications. bohrium.comnih.gov A significant portion of this research is directed towards the synthesis of non-proteinogenic α-amino acids and other valuable chiral amines. rsc.org

This compound, a specific chiral α-amino nitrile, serves as a valuable case study within this field. Its structure is derived from the essential amino acid isoleucine. The hydrochloride salt form enhances its stability and solubility, making it easier to handle and use in various synthetic applications. smolecule.com While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structural relationship to isoleucine suggests its potential as a building block in the synthesis of isoleucine derivatives and other complex chiral molecules. smolecule.com The principles and synthetic methodologies applied to other chiral α-amino nitriles are directly applicable to the utilization of this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1212491-08-1 | bldpharm.com |

| Molecular Formula | C6H13ClN2 | bldpharm.com |

| Molecular Weight | 148.63 g/mol | bldpharm.com |

The synthesis of related compounds, such as (S)-2-amino-butanamide hydrochloride, often involves multi-step processes that may include ammoniation, resolution of stereoisomers, and salt formation, highlighting the intricate chemistry involved in producing enantiomerically pure amino acid derivatives. google.com The study of such synthetic routes provides a framework for understanding the potential pathways to and applications of this compound.

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-amino-3-methylpentanenitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.ClH/c1-3-5(2)6(8)4-7;/h5-6H,3,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJVASRCJYIBJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Strategies of 2s 2 Amino 3 Methylpentanenitrile, Hcl

Transformations of the Nitrile Functional Group

The nitrile group in (2S)-2-Amino-3-methylpentanenitrile is a key site for chemical modification, enabling its conversion into other important functional groups such as carboxylic acids and amines.

Selective Hydrolysis to Chiral α-Amino Acids

The selective hydrolysis of the nitrile group in α-aminonitriles is a fundamental transformation that yields α-amino acids. nih.govchegg.com In the case of (2S)-2-Amino-3-methylpentanenitrile, this reaction provides a direct route to L-isoleucine, an essential amino acid. nih.govnih.govsigmaaldrich.com The process typically involves treatment with aqueous acid (H₃O⁺), which converts the nitrile into a carboxylic acid while leaving the α-amino group intact. chegg.com

This hydrolysis is a critical step in the Strecker synthesis of amino acids, a classic method that begins with an aldehyde, ammonia (B1221849), and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed. nih.gov The reaction of nitriles with water, though exothermic, is generally a slow process, which allows for the possibility of other reactions to occur if more nucleophilic species are present. nih.gov

Table 1: Hydrolysis of (2S)-2-Amino-3-methylpentanenitrile

| Reactant | Reagent | Product | Significance |

| (2S)-2-Amino-3-methylpentanenitrile, HCl | Aqueous Acid (H₃O⁺) | L-Isoleucine | Synthesis of an essential amino acid |

Reductions to Corresponding Amines

The nitrile group of α-aminonitriles can be reduced to a primary amine, yielding a vicinal diamine. While specific studies on the reduction of (2S)-2-Amino-3-methylpentanenitrile are not extensively detailed in the provided results, the general reactivity of α-aminonitriles suggests that this transformation is feasible. This reduction would convert (2S)-2-Amino-3-methylpentanenitrile into (2S,3S)-2-aminomethyl-3-methylpentan-1-amine. A related compound, (2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride, also known as L-Isoleucinol hydrochloride, is a derivative of isoleucine where the carboxylic acid group has been reduced to an alcohol.

Reactions Involving the Chiral Amine Moiety

The primary amine group in (2S)-2-Amino-3-methylpentanenitrile is nucleophilic and can participate in a variety of reactions. Derivatization of this amine is a common strategy in amino acid analysis and peptide synthesis. For instance, amino groups are often derivatized to enhance detection in chromatographic methods. nih.govrsc.org Common derivatizing agents include ortho-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). nih.govresearchgate.netwaters.com These reactions are crucial for applications like determining enantiomeric purity and for the stepwise assembly of peptides. researchgate.netwaters.com

Construction of Complex Molecular Architectures

The dual functionality of (2S)-2-Amino-3-methylpentanenitrile makes it a valuable precursor for synthesizing more complex molecules, including heterocyclic compounds and peptidic structures. uni-mainz.de

Formation of Heterocyclic Compounds (e.g., Imidazoles, Chromenes)

α-Aminonitriles are recognized as valuable starting materials for the synthesis of a wide array of heterocyclic compounds. uni-mainz.de Theoretical calculations have indicated that α-aminonitriles are more reactive than other nitriles and can lead to the formation of imidazoles through transient amidinonitrile intermediates. nih.gov This reactivity is significant in prebiotic chemistry and modern synthetic applications. The synthesis of imidazole-substituted amino acids has been achieved through various methods, including diastereoisomeric salt resolution and asymmetric hydrogenation. nih.gov While direct examples using (2S)-2-Amino-3-methylpentanenitrile for chromene synthesis were not found, the general reactivity of α-aminonitriles suggests their potential in such constructions.

Linkage to Peptidic and Oligomeric Structures

The chiral amine and the nitrile-derived carboxyl group of (2S)-2-Amino-3-methylpentanenitrile are fundamental for its incorporation into peptides and other oligomers. After hydrolysis of the nitrile to a carboxylic acid to form L-isoleucine, the resulting amino acid can be coupled into peptide chains. rsc.org The synthesis of peptides containing modified amino acids, such as (2S,3S)-3-Me-glutamine, often employs strategies like the use of Ni(II) complexes of chiral glycine (B1666218) Schiff bases in Michael addition reactions. researchgate.net Furthermore, α-aminonitriles can react with aminothiols, like cysteine, to form dipeptides, highlighting a pathway for peptide bond formation that bypasses the need for high-energy activation sources. nih.gov

Cyclization and Ring-Forming Reactions

The bifunctional nature of α-aminonitriles, possessing both a nucleophilic amino group and an electrophilic nitrile carbon, makes them valuable precursors for the synthesis of nitrogen-containing heterocycles. ucalgary.ca this compound can undergo various cyclization reactions to form a diverse array of ring systems.

One common strategy involves the reaction of the α-aminonitrile with a suitable bifunctional electrophile. For instance, reaction with aminothiols like cysteine can lead to the formation of five- or six-membered heterocyclic rings, which can subsequently be hydrolyzed to dipeptides. nih.gov Theoretical calculations have indicated that α-aminonitriles are generally more reactive than other nitriles in such transformations. nih.gov

Another powerful method for ring formation is through intramolecular reactions. For example, a tandem Michael addition followed by an intramolecular amino-nitrile cyclization can be employed to construct complex heterocyclic scaffolds. nih.gov In a general sense, the amino group of an α-aminonitrile can act as an internal nucleophile, attacking a suitable electrophilic center within the same molecule to forge a new ring.

Furthermore, the deprotonated form of the α-aminonitrile can participate in cyclization reactions. Reductive lithiation of an α-amino nitrile can generate an α-amino alkyllithium reagent, which can then undergo intramolecular carbolithiation onto an appended alkene, leading to the formation of cyclic or spirocyclic systems. nih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from α-Aminonitriles

| Heterocyclic System | Synthetic Strategy | Reference |

| Imidazoles | Reaction with aminothiols | nih.gov |

| Thiazolines | Reaction with aminothiols | nih.gov |

| Dihydroindolizines | Tandem Michael addition/intramolecular amino-nitrile cyclization | nih.gov |

| Triazinoquinazolinones | Condensation and cyclization reactions | nih.gov |

| Isoindolo[2,1-a]quinazolinones | Domino ring closure reactions | vaia.com |

(2S)-2-Amino-3-methylpentanenitrile as a Masked Iminium Ion Equivalent

The concept of this compound acting as a masked iminium ion equivalent is rooted in its formation via the Strecker synthesis and its subsequent reactivity. The Strecker synthesis involves the reaction of an aldehyde (in this case, 2-methylbutanal) with ammonia and cyanide. wikipedia.orgmasterorganicchemistry.com A key intermediate in this reaction is an iminium ion, which is formed by the condensation of the aldehyde and ammonia. masterorganicchemistry.com The cyanide ion then attacks the electrophilic iminium carbon to yield the α-aminonitrile. masterorganicchemistry.com

Because (2S)-2-amino-3-methylpentanenitrile is formed from an iminium ion and can, under certain conditions, revert to a species with similar reactivity, it can be considered a stable, isolable equivalent of the transient iminium ion. This "masked" nature allows for nucleophilic attack at the α-carbon under conditions that might not be compatible with the direct formation and use of the iminium ion itself.

For example, the hydrolysis of the nitrile group to a carboxylic acid to form isoleucine proceeds via protonation of the nitrile nitrogen, rendering the carbon susceptible to nucleophilic attack by water. masterorganicchemistry.com This reactivity pattern is consistent with the behavior of an electrophilic species akin to an iminium ion.

Table 2: The Strecker Synthesis of Isoleucine Nitrile

| Reactants | Intermediate | Product |

| 2-Methylbutanal, Ammonia (NH₃), Hydrogen Cyanide (HCN) | 2-Methyl-1-butaniminium ion | (2S)-2-Amino-3-methylpentanenitrile |

This relationship is fundamental to the synthetic utility of α-aminonitriles, allowing them to serve as precursors to α-amino acids and other derivatives through reactions that effectively unmask the latent iminium ion reactivity.

Exploration of Deprotonated α-Amino Nitriles as Nucleophilic Synthons

Deprotonation of the α-carbon of (2S)-2-amino-3-methylpentanenitrile can generate a stabilized carbanion, which serves as a potent nucleophilic synthon. The adjacent nitrile group effectively stabilizes the negative charge through resonance, enhancing the acidity of the α-proton and facilitating its removal by a suitable base.

These deprotonated α-amino nitriles are excellent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions. For instance, they can be readily alkylated by reacting with alkyl halides, leading to the formation of more complex, substituted α-aminonitriles. This strategy provides a direct route to α,α-disubstituted amino acid precursors.

The nucleophilic addition of deprotonated α-amino nitriles to electrophilic partners is a cornerstone of their synthetic application. They can add to carbonyl compounds, such as aldehydes and ketones, in a reaction analogous to an aldol (B89426) addition. They can also participate in conjugate additions to α,β-unsaturated systems.

Table 3: Reactivity of Deprotonated α-Amino Nitriles as Nucleophiles

| Electrophile | Reaction Type | Product Type |

| Alkyl Halide | Alkylation | Substituted α-Amino Nitrile |

| Aldehyde/Ketone | Aldol-type Addition | β-Hydroxy-α-amino Nitrile |

| α,β-Unsaturated Carbonyl | Michael Addition | γ-Carbonyl-α-amino Nitrile |

The ability to generate a nucleophilic center at the α-position of an amino acid precursor like (2S)-2-amino-3-methylpentanenitrile opens up a wide array of possibilities for the synthesis of non-proteinogenic amino acids and other complex nitrogen-containing molecules.

Advanced Analytical and Stereochemical Characterization of 2s 2 Amino 3 Methylpentanenitrile, Hcl

Enantiomeric Purity and Composition Assessment

The assessment of enantiomeric purity is a fundamental aspect of the quality control and characterization of (2S)-2-Amino-3-methylpentanenitrile, HCl. The presence of the undesired enantiomer can have significant implications in various applications. Therefore, robust and sensitive analytical methods are required to accurately quantify the enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile technique for the separation and quantification of enantiomers. yakhak.org The method's efficacy lies in the creation of a chiral environment, either through a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA), which leads to differential interactions with the enantiomers and thus enables their separation.

The use of Chiral Stationary Phases (CSPs) is the most common approach for the direct enantioseparation of chiral compounds by HPLC. yakhak.org These stationary phases are composed of a chiral selector immobilized on a solid support, typically silica gel. For aminonitriles and related compounds like amino acids, several types of CSPs have proven effective.

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability. sigmaaldrich.com The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide derivatives.

Macrocyclic glycopeptide-based CSPs, like those employing teicoplanin, are also highly effective for separating enantiomers of polar and ionic compounds such as amino acids. sigmaaldrich.com These CSPs possess ionic groups, making them compatible with a range of mobile phases. sigmaaldrich.com

Crown ether-based CSPs are particularly useful for resolving compounds with primary amino groups. ankara.edu.tr The separation is based on the differential complexation of the enantiomers' protonated amino groups within the chiral cavity of the crown ether. ankara.edu.tr

Table 1: Representative Chiral HPLC Conditions for Aminonitrile Separation

| Parameter | Condition 1: Polysaccharide CSP | Condition 2: Crown Ether CSP |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) | (S,S)-18-Crown-6-tetracarboxylic acid |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | Acetonitrile/Ethanol/Water/TFA (80:15:5:0.5, v/v/v/v) ankara.edu.tr |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25°C | 20°C |

| Detection | UV at 210 nm | UV at 210 nm |

| Expected Elution Order | (R)-enantiomer followed by (S)-enantiomer | (R)-enantiomer followed by (S)-enantiomer |

An alternative to CSPs is the use of Chiral Mobile Phase Additives (CMPAs). In this approach, a chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers of the analyte. These diastereomers are then separated on a conventional achiral stationary phase, such as a C18 column. Common CMPAs include cyclodextrins and their derivatives. This method offers flexibility as the same achiral column can be used for various chiral separations by simply changing the CMPA in the mobile phase.

For complex mixtures or when enhanced selectivity is required, serially connected dual column systems can be employed. ankara.edu.tr This setup often combines an achiral column with a chiral column. ankara.edu.tr The achiral column provides an initial separation of the target compound from other components in the sample, while the subsequent chiral column resolves the enantiomers. ankara.edu.tr Coupling this system with tandem mass spectrometry (MS/MS) provides high sensitivity and specificity, allowing for accurate quantification even at low concentrations. This approach is particularly valuable for the analysis of chiral compounds in complex matrices. nih.gov

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable enantiomers. For non-volatile compounds like aminonitriles, a derivatization step is typically required to increase their volatility and improve chromatographic performance. sigmaaldrich.com The amino and nitrile groups can be derivatized to form, for example, N-trifluoroacetylated esters. researchgate.net

The separation is achieved on a chiral capillary column, where the stationary phase is a chiral selector. Cyclodextrin derivatives are commonly used as chiral selectors in GC stationary phases. sigmaaldrich.com The separation mechanism is based on the formation of transient diastereomeric inclusion complexes between the derivatized enantiomers and the cyclodextrin cavity.

Table 2: Illustrative Chiral GC Parameters for Derivatized Aminonitrile Enantiomers

| Parameter | Value |

| Column | Chirasil-Val |

| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) and isopropanol |

| Injector Temperature | 250°C |

| Oven Program | 80°C (hold 2 min), then ramp to 180°C at 5°C/min |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) |

| Expected Elution Order | D-enantiomer followed by L-enantiomer |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced organic solvent consumption. tandfonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. sigmaaldrich.com Organic modifiers, such as methanol or ethanol, are often added to the mobile phase to adjust its polarity and enhance the separation. sigmaaldrich.com

The same types of chiral stationary phases used in HPLC, particularly polysaccharide-based CSPs, are also widely employed in SFC. mdpi.com The principles of chiral recognition are similar to those in HPLC, but the different properties of the supercritical fluid mobile phase can lead to unique selectivity and efficiency. sigmaaldrich.com For polar compounds like aminonitriles, additives to the mobile phase may be necessary to improve peak shape and resolution. sigmaaldrich.com

Table 3: Example SFC Conditions for Chiral Separation of Aminonitriles

| Parameter | Value |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Supercritical CO2 / Methanol with 0.1% Trifluoroacetic Acid (gradient elution) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40°C |

| Detection | UV at 210 nm |

Capillary Electrophoresis (CE) for Enantioseparation

Capillary Electrophoresis (CE) has emerged as a powerful technique for the enantioseparation of chiral compounds due to its high efficiency, low sample consumption, and versatility in method development. chromatographyonline.com The separation of enantiomers in CE is achieved by introducing a chiral selector into the background electrolyte (BGE), which forms transient diastereomeric complexes with the analyte enantiomers, leading to different electrophoretic mobilities. wvu.edu

For the enantioseparation of (2S)-2-Amino-3-methylpentanenitrile, various chiral selectors can be employed. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for a wide range of chiral compounds, including amino acids and related molecules. nih.govresearchgate.net The hydrophobic cavity of the CD can include the nonpolar part of the analyte, while interactions with the chiral centers of the CD at the rim of the cavity lead to enantiomeric recognition. Another class of effective chiral selectors are chiral ionic liquids (CILs), which can be used as additives to the BGE or as the sole chiral selector. nih.govnih.gov

The optimization of separation parameters is crucial for achieving baseline resolution of the enantiomers. Factors such as the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the capillary temperature all play a significant role. nih.govmdpi.com For instance, a typical method development approach might involve screening different types of CDs (e.g., β-CD, γ-CD, and their derivatives) at various concentrations in a borate or phosphate buffer system.

Table 1: Representative Capillary Electrophoresis Conditions for Chiral Amine Separation

| Parameter | Condition | Rationale |

|---|---|---|

| Capillary | Uncoated Fused-Silica, 50 µm i.d., 50-70 cm length | Standard for CE, providing good efficiency and resolution. |

| Background Electrolyte (BGE) | 20-100 mM Borate or Phosphate buffer, pH 2.5-9.0 | Choice of buffer and pH affects the charge of the analyte and the chiral selector, influencing interaction and migration. |

| Chiral Selector | 5-20 mM β-Cyclodextrin or derivative (e.g., HP-β-CD) | Cyclodextrins are effective for a wide range of chiral compounds. Concentration is optimized for best resolution. |

| Voltage | 15-30 kV | Higher voltage can lead to shorter analysis times but may generate Joule heating, affecting resolution. |

| Temperature | 20-25 °C | Temperature control is important for reproducibility and to minimize viscosity changes in the BGE. |

| Detection | UV-Vis at low wavelength (e.g., 200-220 nm) | Aminonitriles may have low chromophores, requiring detection at lower wavelengths. wvu.edu |

Pre-column and Post-column Derivatization for Enhanced Enantiodifferentiation

To improve the separation and detection of enantiomers, derivatization techniques can be employed. In pre-column derivatization, the analyte is reacted with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column. acs.org For post-column derivatization, the enantiomers are first separated on a chiral column and then derivatized to enhance their detection.

Several CDAs are available for the derivatization of primary amines like (2S)-2-Amino-3-methylpentanenitrile. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is widely used for the stereochemical analysis of amino acids. nih.gov Other reagents include o-phthalaldehyde (OPA) in the presence of a chiral thiol, and (±)-1-(9-fluorenyl)ethyl chloroformate (FLEC). researchgate.net The choice of derivatizing agent depends on the analyte's structure and the analytical technique being used. For example, fluorescent CDAs can significantly enhance detection sensitivity in HPLC with fluorescence detection.

Table 2: Common Chiral Derivatizing Agents for Primary Amines

| Derivatizing Agent | Abbreviation | Functional Group Targeted | Detection Method |

|---|---|---|---|

| 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide | FDAA (Marfey's Reagent) | Primary Amine | UV-Vis |

| o-Phthalaldehyde / Chiral Thiol (e.g., N-isobutyryl-L-cysteine) | OPA/IBLC | Primary Amine | Fluorescence |

| (±)-1-(9-fluorenyl)ethyl chloroformate | FLEC | Primary Amine | Fluorescence |

| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Primary and Secondary Amines | UV-Vis |

Advanced Spectroscopic Characterization for Structure and Stereochemistry

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra would provide detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would help in assigning the protons to their respective positions in the structure. For instance, the proton at the chiral center (C2) would likely appear as a multiplet due to coupling with neighboring protons.

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shift of the nitrile carbon is typically found in the region of 115-125 ppm. The other carbon signals would also have characteristic chemical shifts.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules. libretexts.org COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded carbon and proton atoms. For chiral analysis, NMR can be used with chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between the enantiomers. frontiersin.orgnih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Amino-3-methylpentanenitrile

| Carbon Atom | Predicted Chemical Shift (ppm) | Comment |

|---|---|---|

| C1 (Nitrile) | ~120 | Characteristic for nitrile carbons. |

| C2 (Chiral Center) | ~45-55 | Attached to the amino group. |

| C3 | ~35-45 | Branched aliphatic carbon. |

| C4 | ~20-30 | Aliphatic methylene carbon. |

| C5 | ~10-15 | Aliphatic methyl carbon. |

| C3-Methyl | ~15-25 | Aliphatic methyl carbon. |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a "fingerprint" for the compound, allowing for its identification and the confirmation of the presence of specific functional groups.

For this compound, the following characteristic vibrational bands are expected:

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com In the hydrochloride salt, these bands may be broadened and shifted due to the presence of the ammonium (B1175870) ion (NH₃⁺).

C≡N stretching: The nitrile group exhibits a strong, sharp absorption band in the region of 2220-2260 cm⁻¹. spectroscopyonline.com Its intensity and position can be influenced by conjugation, which is not present in this aliphatic nitrile. nih.gov

C-H stretching: Aliphatic C-H stretching vibrations are observed in the region of 2850-3000 cm⁻¹.

N-H bending: The N-H bending (scissoring) vibration of a primary amine appears around 1580-1650 cm⁻¹. orgchemboulder.com

C-N stretching: The C-N stretching vibration is typically found in the 1020-1250 cm⁻¹ region for aliphatic amines. orgchemboulder.com

Raman spectroscopy would provide complementary information, particularly for the C≡N triple bond, which often gives a strong Raman signal.

Table 4: Expected Vibrational Frequencies for 2-Amino-3-methylpentanenitrile

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300-3500 | IR, Raman |

| C-H Stretch (aliphatic) | 2850-3000 | IR, Raman |

| C≡N Stretch | 2220-2260 | IR (strong, sharp), Raman (strong) |

| N-H Bend | 1580-1650 | IR |

| C-N Stretch | 1020-1250 | IR |

Circular Dichroism (CD) Spectroscopy for Chiral Information

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. purechemistry.org For a chiral molecule like (2S)-2-Amino-3-methylpentanenitrile, the CD spectrum provides information about its absolute configuration. mtoz-biolabs.com

While simple aliphatic aminonitriles may not have strong chromophores in the accessible UV-Vis region, derivatization with a suitable chromophoric reagent can be used to induce or enhance the CD signal. nih.gov For example, derivatization of the primary amino group can introduce a chromophore that allows for the determination of the absolute configuration by comparing the experimental CD spectrum to that of known standards or to theoretical calculations. nih.gov A protocol for the rapid determination of the absolute configuration and enantiomeric excess of α-chiral primary amines has been developed, which involves derivatization to form an imine, followed by complexation with a chiral metal complex. nih.gov

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the molecular weight and structure of a compound. While MS is inherently "chirally blind" because enantiomers have the same mass, it can be used for chiral analysis when coupled with a chiral separation technique (e.g., LC-MS with a chiral column) or by using specific MS-based methods. nih.govacs.org

For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be used to generate the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the accurate mass of this ion, allowing for the determination of the elemental composition.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecular ion. Collision-induced dissociation (CID) of the [M+H]⁺ ion would produce characteristic fragment ions that can be used to confirm the structure of the molecule. For chiral analysis using MS, diastereomeric complexes can be formed by reacting the analyte with a chiral selector, and the fragmentation patterns or relative intensities of fragment ions of these complexes can differ, allowing for enantiomeric differentiation. polyu.edu.hk

Table 5: Expected Mass Spectrometric Data for 2-Amino-3-methylpentanenitrile

| Parameter | Expected Value/Information |

|---|---|

| Molecular Formula | C₆H₁₂N₂ |

| Monoisotopic Mass | 112.1000 u |

| Protonated Molecular Ion [M+H]⁺ (ESI-MS) | m/z 113.1073 |

| Major Fragmentation Pathways (MS/MS) | - Loss of NH₃

|

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for the three-dimensional structural elucidation of molecules. For a chiral, enantiomerically pure compound such as this compound, this technique not only determines the connectivity of atoms and their relative spatial arrangement but can also be used to establish the absolute configuration at the stereogenic center.

The determination of absolute configuration is possible due to the physical phenomenon of anomalous scattering (or resonant scattering). While the scattering of X-rays by an atom is typically treated as being independent of the phase of the incoming wave, for wavelengths near an element's absorption edge, this assumption does not hold. The resulting phase shift in the scattered X-rays leads to a breakdown of Friedel's Law, which states that the intensities of diffraction spots from crystal planes (hkl) and their inverse (-h-k-l) are equal. The small differences that arise between these pairs of reflections, known as Bijvoet pairs, are measurable and directly dependent on the absolute arrangement of atoms in the crystal.

For this compound, a suitable single crystal would be grown and mounted on a diffractometer. The presence of the chlorine atom from the hydrochloride salt is advantageous, as heavier atoms produce a more significant anomalous scattering effect, making the differences in Bijvoet pairs easier to detect and measure accurately.

Upon collection and processing of the diffraction data, the structural model is refined against the observed intensities. The absolute structure is then determined by analyzing the Bijvoet pairs. A key statistical value derived from this analysis is the Flack parameter. A Flack parameter value close to 0 indicates that the refined stereochemical model correctly represents the absolute configuration of the molecule in the crystal. Conversely, a value near 1 would suggest that the inverted structure is the correct one.

A successful crystallographic experiment on this compound would yield data similar to those presented in the following illustrative tables.

Illustrative Crystal Data and Structure Refinement for this compound

This table represents the typical format and parameters that would be obtained from a single-crystal X-ray diffraction experiment. The values are hypothetical.

| Parameter | Illustrative Value |

| Empirical formula | C₆H₁₃ClN₂ |

| Formula weight | 148.64 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | |

| a | 6.5 Å |

| b | 9.8 Å |

| c | 14.2 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 905.2 ų |

| Z | 4 |

| Density (calculated) | 1.091 Mg/m³ |

| Absorption coefficient | 0.385 mm⁻¹ |

| Refinement Details | |

| R-factor (R1) | 0.045 |

| Goodness-of-fit (S) | 1.05 |

| Absolute structure parameter (Flack x) | 0.02(4) |

The definitive confirmation of the (S)-configuration for the molecule would be the refinement of the Flack parameter to a value near zero, providing unequivocal proof of the absolute stereochemistry at the C2 position.

Computational and Theoretical Studies on 2s 2 Amino 3 Methylpentanenitrile, Hcl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for understanding the intrinsic electronic properties of a molecule. mdpi.com For (2S)-2-Amino-3-methylpentanenitrile, HCl, these calculations can reveal the distribution of electrons and identify regions susceptible to chemical attack, thereby predicting its reactivity.

Methods like DFT with the B3LYP functional and a basis set such as 6-311++G(d,p) are commonly used to optimize the molecular geometry and compute key electronic descriptors. researchgate.netijcce.ac.ir The protonation of the amino group in the hydrochloride salt significantly influences the electronic landscape. The positively charged ammonium (B1175870) group acts as a strong electron-withdrawing feature, which modulates the reactivity of the adjacent nitrile group and the stereogenic center.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electrophilic (electron-poor, typically blue) and nucleophilic (electron-rich, typically red) sites. For this molecule, the most positive potential would be centered on the ammonium group, while the nitrile nitrogen would exhibit negative potential.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors (Disclaimer: The following data are illustrative examples based on calculations of similar aminonitriles and are intended to represent plausible values for this compound.)

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates the energy of the outermost electrons; relates to the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy empty orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 8.0 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | 12.5 D | Reflects the overall polarity of the molecule, significantly increased by the HCl salt form. |

| Global Electrophilicity Index (ω) | 1.85 | Measures the propensity of the species to accept electrons. |

Molecular Dynamics and Conformational Analysis

The structural flexibility of this compound, arises from the rotation around several single bonds. Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore the potential energy surface of the molecule and identify its most stable three-dimensional structures. nih.gov

MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing insight into the molecule's dynamic behavior in different environments, such as in aqueous solution. rsc.orgnih.gov These simulations can reveal how the molecule folds and the predominant intermolecular interactions, such as hydrogen bonding between the ammonium group and solvent molecules or the chloride counter-ion. researchgate.net

Conformational analysis involves systematically rotating the molecule's key dihedral angles to map out the potential energy landscape. The primary rotatable bonds in (2S)-2-Amino-3-methylpentanenitrile are the C-C bonds of the sec-butyl group and the bond connecting this group to the chiral center. The relative orientations of the ethyl and methyl substituents, as well as the nitrile and ammonium groups, define distinct conformers with different energy levels. The global minimum energy conformer represents the most probable structure of the molecule under given conditions.

Table 2: Plausible Low-Energy Conformers and Dihedral Angles (Disclaimer: The data below are hypothetical and for illustrative purposes, representing a plausible outcome of a conformational search for this compound.)

| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 (Global Minimum) | -175° (anti-periplanar) | 0.00 | The sec-butyl group is staggered, minimizing steric hindrance. |

| 2 | +65° (gauche) | +1.2 | A higher energy conformer due to gauche interaction between the nitrile and ethyl group. |

| 3 | -60° (gauche) | +1.5 | Another higher energy conformer with different steric interactions. |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be correlated with experimental data from techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm molecular structure.

Theoretical IR spectra can be calculated from the harmonic vibrational frequencies computed using DFT. researchgate.net These calculations can predict the positions and intensities of characteristic absorption bands. For this compound, key predicted vibrations would include the C≡N stretching mode (typically around 2200-2250 cm⁻¹), N-H stretching vibrations of the ammonium group (broad bands around 2800-3100 cm⁻¹), and C-H stretching vibrations. researchgate.netmdpi.com Comparing the computed spectrum with an experimental one can help assign the observed bands to specific molecular motions. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. ijcce.ac.ir These calculations provide theoretical chemical shifts for each nucleus, which, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental results. acs.orgacs.org The accuracy of these predictions is often high enough to aid in the structural elucidation of novel compounds and to distinguish between different isomers or conformers.

Table 3: Predicted vs. Expected Experimental Spectroscopic Data (Disclaimer: This table contains hypothetical predicted data intended to illustrate the correlation with expected experimental values for this compound.)

| Spectroscopic Feature | Predicted Value (Computational) | Expected Value (Experimental) | Assignment |

|---|---|---|---|

| IR Frequency | 2245 cm⁻¹ | ~2240 cm⁻¹ | C≡N nitrile stretch |

| IR Frequency | 3050 cm⁻¹ (broad) | ~2800-3100 cm⁻¹ (broad) | N⁺-H ammonium stretch |

| ¹H NMR Shift | 4.1 ppm | ~4.0-4.2 ppm | α-proton (methine) |

| ¹³C NMR Shift | 118 ppm | ~115-120 ppm | Nitrile carbon |

| ¹³C NMR Shift | 55 ppm | ~53-57 ppm | α-carbon |

Theoretical Modeling of Reaction Mechanisms and Transition States

Understanding how a molecule is formed is a central theme in chemistry. (2S)-2-Amino-3-methylpentanenitrile is synthesized via the Strecker reaction, a classic method for producing α-amino acids and their nitrile precursors. masterorganicchemistry.comwikipedia.org Computational modeling can provide a step-by-step description of this reaction mechanism, including the structures of intermediates and the energies of transition states. nih.govacs.org

The Strecker synthesis begins with the reaction of an aldehyde (3-methyl-2-pentanone is the ketone precursor for a related structure) with ammonia (B1221849) to form an imine, followed by the nucleophilic attack of a cyanide ion. masterorganicchemistry.compearson.com Theoretical calculations can model this entire pathway:

Imine Formation: The initial reaction between the carbonyl group and ammonia, followed by dehydration.

Cyanide Addition: The nucleophilic attack of CN⁻ on the iminium ion. This is often the rate-determining step.

By calculating the free energy of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. acs.org The height of the energy barrier at each transition state corresponds to the activation energy, which determines the rate of that step. These models can explain the stereoselectivity of the reaction, especially when chiral catalysts are used to favor the formation of one enantiomer over the other. mdpi.com

Table 4: Hypothetical Energy Profile for Strecker Synthesis (Disclaimer: The activation energies presented are illustrative and represent a plausible reaction profile for the formation of (2S)-2-Amino-3-methylpentanenitrile.)

| Reaction Step | Species Involved | Hypothetical Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| 1 | Aldehyde + Ammonia → Imine Intermediate | 15.2 |

| 2 | Imine + HCN → Transition State | 10.5 |

| 3 | Transition State → Aminonitrile Product | -5.8 (relative to TS) |

In Silico Screening and Design of New Derivatives

The scaffold of (2S)-2-Amino-3-methylpentanenitrile can serve as a starting point for the design of new, potentially bioactive molecules. In silico techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful tools in modern drug discovery for screening virtual libraries of compounds and predicting their biological activity. nih.govuomustansiriyah.edu.iqresearchgate.net

QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their measured biological activity. mdpi.com By calculating various molecular descriptors (e.g., LogP for lipophilicity, Polar Surface Area for membrane permeability, molecular weight), a predictive model can be built. nih.gov This model can then be used to estimate the activity of newly designed derivatives of (2S)-2-Amino-3-methylpentanenitrile without the need for immediate synthesis and testing. For instance, modifications to the sec-butyl group or substitution on the amino group could be explored to enhance a desired biological effect.

Molecular docking is another in silico method that predicts how a molecule (a ligand) binds to the active site of a biological target, such as an enzyme or receptor. By simulating the binding pose and estimating the binding affinity, researchers can prioritize which derivatives are most likely to be effective inhibitors or activators of the target. This rational design approach significantly accelerates the discovery of new therapeutic agents.

Table 5: Example of a Hypothetical QSAR Model for Aminonitrile Derivatives (Disclaimer: This table presents a fictional QSAR model to illustrate the principle. The equation and descriptors are for demonstrative purposes only.)

| Hypothetical QSAR Equation: pIC₅₀ = 0.5LogP - 0.02PSA + 0.8*AromaticRings + 2.5 | |

|---|---|

| Molecular Descriptor | Definition |

| pIC₅₀ | The negative logarithm of the half-maximal inhibitory concentration; a measure of biological activity. |

| LogP | The logarithm of the octanol-water partition coefficient; a measure of lipophilicity. |

| PSA (Polar Surface Area) | The surface sum over all polar atoms; relates to drug transport properties. |

| AromaticRings | The number of aromatic rings in the molecule. |

Applications of 2s 2 Amino 3 Methylpentanenitrile, Hcl in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Chemical Syntheses

The utility of (2S)-2-Amino-3-methylpentanenitrile, HCl in organic synthesis is primarily derived from its identity as a chiral building block. Chiral building blocks are enantiomerically enriched compounds that are incorporated into a larger molecule, transferring their stereochemical information to the final product. This strategy is fundamental in modern asymmetric synthesis, allowing for the construction of complex, stereochemically defined molecules without the need for resolving racemic mixtures at later stages. Aminonitriles, as direct precursors to amino acids, are particularly prized in this role. nih.gov

Enantiomerically pure amino acids are in high demand across the health industries, especially as components of a growing number of pharmaceuticals. researchgate.net The development of advanced, practical, and commercially viable synthetic methods for these tailor-made amino acids is a critical area of research. researchgate.net this compound, as a direct precursor to D-isoleucine, is implicated in synthetic routes that generate key intermediates for pharmaceuticals.

For instance, derivatives of chiral amino acids are crucial in synthesizing complex molecules. The synthesis of intermediates for drugs like D-cycloserine, an antibiotic, involves the halogenation of D-serine methyl ester, another amino acid derivative. patsnap.com Similarly, the synthesis of a precursor for Tapentadol, an analgesic, utilizes (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone, highlighting the importance of chiral amino-containing structures in building pharmaceutical agents. google.com The strategic value of aminonitriles lies in their ability to be converted into these essential amino acid structures, which are then incorporated into larger, biologically active molecules. The conversion of the aminonitrile to the corresponding amino acid is a critical step in these synthetic pathways. chegg.comchegg.com

Table 1: Examples of Pharmaceutical Intermediates Derived from Chiral Amino Acid Precursors

| Precursor Type | Target Intermediate/Drug Class | Synthetic Step | Reference |

|---|---|---|---|

| Chiral Amino Acid Ester | D-cycloserine Intermediate | Halogenation | patsnap.com |

| Chiral Aminoketone | Tapentadol Precursor | Grignard Reaction | google.com |

| Chiral Aminonitrile | D-Isoleucine | Hydrolysis | chegg.comchegg.com |

The synthesis of natural products and their analogues often relies on a pool of readily available chiral starting materials. 3-Amino-2H-azirines, which can be derived from amino acids, have been identified as versatile building blocks for creating heterocyclic compounds and peptides. nih.gov These azirines, particularly those with chiral substituents, are useful for generating α,α-disubstituted α-amino acids, which are components of various natural products and peptidomimetics. nih.gov The ability to separate the diastereoisomers of these chiral building blocks is a crucial aspect of their application. nih.gov Although direct use of this compound in a specific total synthesis of a natural product is not prominently documented in the provided research, its role as a precursor to D-isoleucine places it within the synthetic toolbox for constructing peptides and other complex natural molecules containing this amino acid residue.

Chiral ligands are organic molecules that bind to a metal center to create a chiral catalyst. These catalysts are instrumental in asymmetric catalysis, a process that produces a chiral product from an achiral or racemic substrate. Amino acids and their derivatives are frequently used as the foundational chiral element in the design of these ligands.

Research has demonstrated the development of axially chiral tridentate ligands, such as Hamari ligands, which are used for the general asymmetric synthesis of various amino acids. researchgate.net These ligands, in complex with metals like Ni(II), form chiral Schiff base complexes that can mediate reactions with high stereocontrol. researchgate.netnih.gov For example, Ni(II) complexes of Schiff bases derived from chiral amines have been successfully used in the dynamic kinetic resolution of α- and β-amino acids. nih.gov The synthesis of these ligands often starts from readily available chiral molecules, and amino acid derivatives serve as a key source of chirality. The resulting metal complexes can then be used in catalytic amounts to generate large quantities of enantiomerically enriched products, including non-proteinogenic amino acids for pharmaceutical development. researchgate.netnih.gov

Implications in Prebiotic Chemistry and the Origin of Life

The study of prebiotic chemistry seeks to understand the chemical processes that may have occurred on the early Earth, leading to the origin of life. Amino acids and their derivatives are considered a cornerstone of the prebiotic inventory necessary for the advent of biology. nih.govnih.gov The Strecker reaction, which produces aminonitriles from aldehydes, cyanide, and ammonia (B1221849), is a widely studied prebiotic route to amino acids. nih.gov

Recent research has shown that N-formylaminonitriles can form readily from aldehydes and cyanide in formamide (B127407), a solvent potentially available on the prebiotic Earth. nih.gov This suggests a plausible prebiotic source of amino acid derivatives without the need for added ammonia. The study specifically investigated the formylation of aminonitrile hydrochlorides, including Val-CN·HCl, which is structurally analogous to this compound. nih.gov

Table 2: Investigated Aminonitriles in Prebiotic Formylation Study

| Compound | Abbreviation | Initial Reactant Form | Reference |

|---|---|---|---|

| Glycinonitrile hydrochloride | Gly-CN·HCl | Hydrochloride Salt | nih.gov |

| Alanine nitrile hydrochloride | Ala-CN·HCl | Hydrochloride Salt | nih.gov |

| Valine nitrile hydrochloride | Val-CN·HCl | Hydrochloride Salt | nih.gov |

| Serine nitrile nitrate | Ser-CN·HNO3 | Nitrate Salt | nih.gov |

The significance of forming N-formylated aminonitriles is that this modification protects the aminonitrile from reverting to its precursors during subsequent hydration and hydrolysis steps. nih.gov This stability would have been crucial in a prebiotic environment. The formation of such derivatives in plausible prebiotic solvents like formamide and under simple heating conditions strengthens the hypothesis that aminonitriles like (2S)-2-Amino-3-methylpentanenitrile were key intermediates in the abiotic synthesis of the building blocks of life. nih.govmdpi.com

Advanced Materials and Polymer Science

The principles of chirality and molecular recognition inherent in amino acids are being extended to the field of materials science. Chiral amino acid derivatives are being used as ligands to construct advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. rsc.org These materials have ordered, multidimensional structures with potential applications in catalysis, separation, and sensing.

For example, trifunctional amino acid derivatives containing carboxylate, amine, and pyridine (B92270) groups have been used as bridging ligands to synthesize homochiral coordination networks with metals like zinc, cobalt, and cadmium. rsc.org In these structures, the chirality of the amino acid ligand dictates the chirality of the entire polymeric network. The resulting materials can exhibit interesting properties, such as photoluminescence and magnetism. rsc.org While direct research on polymers derived specifically from this compound is not detailed, its corresponding amino acid, isoleucine, fits the profile of a chiral precursor suitable for designing such advanced functional materials.

Conclusion and Future Perspectives in the Research of Chiral α Amino Nitriles

Synthesis and Application Highlights for (2S)-2-Amino-3-methylpentanenitrile, HCl

(2S)-2-Amino-3-methylpentanenitrile, the nitrile precursor to the essential amino acid L-isoleucine, is a valuable chiral intermediate. Its hydrochloride salt form enhances stability and solubility, facilitating its use in further synthetic transformations.

Synthesis: The primary route for the synthesis of α-amino nitriles is the Strecker reaction, first reported in 1850. bohrium.commdpi.com The synthesis of (2S)-2-Amino-3-methylpentanenitrile typically involves a three-component reaction between 2-methylbutanal, an ammonia (B1221849) source, and a cyanide source. To achieve the desired (S)-stereochemistry, asymmetric synthesis strategies are employed. These methods include the use of a chiral auxiliary or, more commonly, a chiral catalyst. mdpi.comrsc.org

The general process can be outlined as:

Imine Formation: Reaction of 2-methylbutanal with ammonia to form an intermediate imine.

Asymmetric Cyanation: Enantioselective addition of a cyanide source (e.g., hydrogen cyanide, trimethylsilyl (B98337) cyanide) to the imine, guided by a chiral catalyst. researchgate.net

Acidification: Treatment with hydrochloric acid to protonate the amino group, yielding the stable (2S)-2-Amino-3-methylpentanenitrile hydrochloride salt.

A critical subsequent reaction is the hydrolysis of the nitrile group under acidic conditions, which converts (2S)-2-Amino-3-methylpentanenitrile into L-isoleucine. chegg.comchegg.com

Applications: The principal application of this compound is as a chiral building block in organic synthesis. Its structural features make it a sought-after intermediate for creating complex molecules with specific stereochemistry.

Synthesis of Unnatural Amino Acids: It serves as a direct precursor for L-isoleucine and can be chemically modified to produce a variety of unnatural amino acid derivatives. These are crucial tools in peptide and protein engineering to enhance stability, confer new properties, or probe biological systems. mdpi.com

Pharmaceutical Intermediate: The α-amino nitrile scaffold is a core component of several modern drugs. bohrium.comacs.org While direct links to commercial drugs for this specific isoleucine nitrile are less documented, its structural analogues are key to major drug classes. For instance, α-amino nitriles are central to the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like vildagliptin (B1682220) and saxagliptin, used in the management of type 2 diabetes. acs.org They are also foundational for cysteine protease inhibitors, such as cathepsin K inhibitors for osteoporosis. bohrium.com

Emerging Methodologies and Persistent Challenges in Chiral α-Amino Nitrile Chemistry

The synthesis of enantiomerically pure α-amino nitriles has advanced significantly, driven by the demand for stereochemically defined pharmaceuticals. However, the field continues to face several challenges.

Emerging Methodologies: Modern synthetic chemistry has introduced powerful methods to overcome the limitations of the classical Strecker reaction, improving efficiency, safety, and enantioselectivity.

| Methodology | Description | Advantages | Key Challenges |

| Organocatalysis | Uses small, metal-free organic molecules (e.g., thioureas, squaramides) as catalysts for the asymmetric Strecker reaction. researchgate.netmdpi.com | Metal-free, lower toxicity, often high enantioselectivity, and operational simplicity. mdpi.com | Catalyst loading can be high; scalability can be a concern for some catalysts. |

| Biocatalysis | Employs enzymes like nitrilases or nitrile hydratases to perform dynamic kinetic resolution (DKR) of racemic α-amino nitriles. researchgate.net | Environmentally friendly ("green") conditions, exceptionally high enantioselectivity (>99% ee), and works in aqueous media. researchgate.net | Enzyme stability and substrate scope can be limited; requires screening for suitable enzymes. |

| Transition Metal Catalysis | Utilizes chiral complexes of metals like rhodium, iridium, or nickel for asymmetric hydrogenation of α-amino acrylonitriles or other precursors. acs.orgnih.gov | High efficiency, low catalyst loadings, and broad substrate applicability. acs.orgwestlake.edu.cn | Cost of precious metals, potential for product contamination, and need for specialized ligands. |

| Alternative Cyanide Sources | Replaces highly toxic HCN and KCN with safer, more manageable reagents like trimethylsilyl cyanide (TMSCN) or acetone (B3395972) cyanohydrin. bohrium.com | Reduced toxicity and improved handling safety. | Higher cost and different reactivity profiles that may require reaction optimization. |

| C-H Cyanation | Direct cyanation of C-H bonds adjacent to a nitrogen atom in amines, often using photoredox or transition-metal-free conditions. organic-chemistry.org | Bypasses the need for pre-formed imines, offering a more direct route from readily available amines. organic-chemistry.org | Substrate scope and control of regioselectivity can be challenging. |

Persistent Challenges: Despite these advances, several fundamental hurdles remain in the field.

Handling of Cyanide: The intrinsic toxicity of cyanide reagents remains a major safety and environmental concern, necessitating stringent handling protocols and waste management, especially for large-scale synthesis. acs.org

Stereocontrol for Complex Substrates: While high enantioselectivity is achievable for many substrates, the asymmetric synthesis of α,α-dialkylated aminonitriles remains a formidable challenge. westlake.edu.cn Controlling both stereocenters in products with adjacent chiral centers also requires highly sophisticated catalytic systems. westlake.edu.cn

Scalability and Cost-Effectiveness: Transitioning novel catalytic systems from laboratory-scale discovery to industrial-scale production is often impeded by the cost and stability of catalysts and ligands. Achieving high turnover numbers and ensuring catalyst recyclability are critical for economic viability. westlake.edu.cn

Broadening Substrate Scope: Many catalytic systems are highly optimized for specific classes of substrates (e.g., those derived from aromatic aldehydes) and may show limited reactivity or selectivity for others, such as aliphatic or sterically hindered substrates.

Potential Interdisciplinary Impact on Chemical Biology, Drug Discovery, and Materials Science

The unique reactivity and structural properties of chiral α-amino nitriles position them at the intersection of several scientific disciplines, where they are poised to make a significant impact.

Chemical Biology: In chemical biology, chiral α-amino nitriles and their derivatives serve as powerful molecular tools.

Enzyme Inhibitors and Probes: The nitrile group can act as a bioisostere for a carbonyl group or as a "warhead" for covalent inhibition of cysteine proteases. bohrium.com This makes α-amino nitriles valuable scaffolds for designing specific enzyme inhibitors to probe biological pathways or validate new drug targets. smolecule.com

Prebiotic Chemistry: The Strecker synthesis of α-amino nitriles from simple precursors like aldehydes, ammonia, and cyanide is a cornerstone of theories on the prebiotic origins of amino acids and, by extension, life. researchgate.netastrobiology.com

Peptide Modification: The incorporation of unnatural amino acids derived from chiral α-amino nitriles into peptides allows researchers to create peptidomimetics with enhanced stability against proteolysis, improved receptor affinity, and novel structural properties. hku.hk

Drug Discovery: The impact of chiral α-amino nitriles on drug discovery is already well-established and continues to grow. They are recognized as "privileged scaffolds" in medicinal chemistry. bohrium.commdpi.com

Antidiabetic Agents: As mentioned, they are crucial intermediates for DPP-4 inhibitors. acs.org

Antiviral and Anticancer Therapy: Many compounds containing the α-amino nitrile moiety have demonstrated potent antiviral, anticancer, and antibacterial activities, making this a fertile area for new drug development. bohrium.comresearchgate.netmdpi.com

Parasitic and Inflammatory Diseases: Derivatives have been developed as potential treatments for parasitic diseases and as inhibitors of cathepsin C for inflammatory conditions. bohrium.com

Materials Science: While less explored, the potential for chiral α-amino nitriles in materials science is significant.

Chiral Polymers and Frameworks: The integration of these enantiopure building blocks into polymers or metal-organic frameworks (MOFs) could lead to the development of novel chiral materials. Such materials are of interest for applications in asymmetric catalysis, enantioselective separations (chiral chromatography), and nonlinear optics.

Functional Materials: The highly polar nitrile group can participate in specific intermolecular interactions, potentially influencing the self-assembly and bulk properties of materials. This could be exploited in the design of liquid crystals or functional polymers with tailored dielectric properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.